molecular formula C31H38O11 B1637907 Baccatin V

Baccatin V

Cat. No.: B1637907
M. Wt: 586.6 g/mol
InChI Key: OVMSOCFBDVBLFW-QZDKRUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Baccatin V (C₃₅H₄₆O₁₂) is a diterpenoid taxane derivative, structurally related to the well-known precursor Baccatin III. It is primarily identified as a microbial transformation product of Taxol (paclitaxel) via Pseudomonas aeruginosa AS1.860, where Taxol undergoes modifications to yield this compound, Baccatin III, and 10-deacetylbaccatin III (10-DAB) . Unlike Baccatin III, which is a critical intermediate in Taxol biosynthesis, this compound appears less frequently in natural sources and is primarily associated with microbial or chemical derivatization processes.

Properties

Molecular Formula

C31H38O11

Molecular Weight

586.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1

InChI Key

OVMSOCFBDVBLFW-QZDKRUOYSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Microbial Production of Baccatin III

  • Optimized Enzymatic Systems : Mutations in the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) , such as S189V , significantly improved thermal stability and catalytic efficiency in E. coli, increasing baccatin III yields by up to 3.8× .

  • Metabolic Engineering : Glycerol was identified as the optimal carbon source for baccatin III production, enhancing acetyl-CoA availability through shorter metabolic pathways compared to glucose .

Synthetic Chemistry of Baccatin III

  • Protection and Activation : Baccatin III undergoes selective acylation (e.g., using TROC-Cl or CBZ-Cl) at the 7-hydroxyl position to facilitate subsequent reactions. The use of LiHMDS as a base enables controlled acylation under cryogenic conditions .

  • Coupling Reactions : Acylated baccatin III derivatives are coupled with oxazoline carboxylic acids (e.g., 5 ) using DCC and DMAP, yielding intermediates for paclitaxel synthesis .

Reaction Step Reagents Conditions Product Yield
7-O-TROC protectionTROC-Cl, LiHMDS, DMF−40°C to −30°C7-O-TROC-baccatin III41%
Coupling with oxazolineOxazoline carboxylic acid 5, DCC, DMAPToluene, rt7-O-TROC-13-O-oxazolinoylbaccatin III77%

Structural and Functional Insights

  • Microtubule Stabilization : Baccatin III binds to the taxane site of tubulin, interacting with βH229 and βL275 residues. Its C13 hydroxyl forms hydrogen bonds with βT276 and βH229, contributing to microtubule stabilization .

  • Enzymatic Kinetics : Mutations in DBAT (e.g., G38R/F301V ) enhance catalytic efficiency (kcat/Km) for specific substrates, though trade-offs in activity against other substrates were observed .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Taxanes

Structural Differences

Taxanes share a core tetracyclic "baccatin" skeleton but differ in functional group substitutions. Key structural distinctions are outlined below:

Compound Core Structure Modifications Source of Isolation/Production
Baccatin V Presumed C10 hydroxylation and side-chain modifications (exact structure pending confirmation) Microbial transformation of Taxol
Baccatin III C10 acetylated hydroxyl group; lacks the Taxol C13 side chain Taxus species, microbial/enzymatic synthesis
10-DAB C10 deacetylated form of Baccatin III Taxus needles, fungal fermentation
Taxol C13 β-phenylalanoyl side chain attached to Baccatin III Taxus bark, cell cultures

Key Observations :

  • This compound and Baccatin III share the baccatin core but differ in side-chain and hydroxylation patterns. This compound is likely a hydroxylated or rearranged derivative, though its exact structure remains less characterized compared to Baccatin III .
  • Baccatin III is acetylated at C10, enabling its role as a substrate for Taxol side-chain attachment. In contrast, this compound’s functional groups may hinder or modify this process .
Baccatin III :
  • Synthesized via acetylation of 10-DAB by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) in Taxus species .
  • Engineered microbial systems (e.g., Escherichia coli) achieve high yields (10.5-fold increase) through DBAT thermostability optimization and acetyl-CoA supplementation .
This compound :
  • Produced during Taxol metabolism by Pseudomonas aeruginosa AS1.860, suggesting a role in microbial detoxification or Taxol degradation .
  • Not naturally abundant in Taxus or endophytic fungi, which predominantly yield Baccatin III and 10-DAB .

Production and Extraction Methods

Baccatin III

  • Natural Sources :
    • Highest yields in Taxus baccata suspension cells cultured in DKW basal medium (extracellular yield: ~20.66 mg/L) .
    • Taxus chinensis bark contains ~0.02% Baccatin III by dry weight .
  • Synthetic Routes :
    • Enzymatic conversion of 10-DAB using recombinant DBAT strains (e.g., Rhizopus spp.), achieving 565.72 μg/L in fungal fermentation .
    • Whole-cell biocatalysis with E. coli yields 39 mg/L Taxol when combined with Baccatin III .

This compound

  • Absence in Natural Sources: No reports of this compound isolation from Taxus or endophytic fungi, unlike Baccatin III and 10-DAB .

Baccatin III

  • Role in Taxol Synthesis :
    • Critical precursor for semi-synthetic Taxol production, accounting for ~70% of commercial supply .
  • Cytotoxicity :
    • Enzymatically synthesized Baccatin III exhibits IC₅₀ values of 4.30–7.81 µM in human cancer cell lines (e.g., HeLa, A549) .

This compound

  • Limited Bioactivity Data: No studies evaluate its anticancer activity, suggesting it may lack direct therapeutic utility .
  • Industrial Potential: Primarily a research curiosity; its microbial production pathway could inform Taxol degradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Baccatin V
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Baccatin V

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